butan-2-yl 4-amino-2-hydroxybenzoate
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Overview
Description
sec-Butyl p-aminosalicylate is an organic compound with the molecular formula C11H15NO3 It is a derivative of p-aminosalicylic acid, where the hydrogen atom on the carboxyl group is replaced by a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl p-aminosalicylate typically involves the esterification of p-aminosalicylic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of sec-Butyl p-aminosalicylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl p-aminosalicylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of sec-Butyl p-aminosalicylate.
Reduction: Amino derivatives of sec-Butyl p-aminosalicylate.
Substitution: Halogenated or alkylated derivatives of sec-Butyl p-aminosalicylate.
Scientific Research Applications
sec-Butyl p-aminosalicylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory agent and its potential in treating tuberculosis.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of sec-Butyl p-aminosalicylate involves its interaction with specific molecular targets and pathways. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme pteridine synthetase. This prevents the bacteria from synthesizing essential nucleotides, leading to their death .
Comparison with Similar Compounds
Similar Compounds
p-Aminosalicylic acid: The parent compound, known for its use in treating tuberculosis.
sec-Butyl salicylate: Similar in structure but lacks the amino group, resulting in different chemical properties.
tert-Butyl p-aminosalicylate: Another derivative with a different alkyl group, leading to variations in reactivity and applications
Uniqueness
sec-Butyl p-aminosalicylate is unique due to the presence of both the sec-butyl group and the amino group on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
102338-91-0 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
butan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3 |
InChI Key |
HBLYGPYKPGHAFS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Canonical SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Synonyms |
butan-2-yl 4-amino-2-hydroxy-benzoate |
Origin of Product |
United States |
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